bis(3-Pentyl) Phthalate

Description

Properties

IUPAC Name |

dipentan-3-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-5-13(6-2)21-17(19)15-11-9-10-12-16(15)18(20)22-14(7-3)8-4/h9-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPROBPRIENGOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis(3-Pentyl) Phthalate: Comprehensive Technical Guide on Physicochemical Properties, Analytical Methodologies, and Toxicological Mechanisms

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Bis(3-pentyl) phthalate (CAS: 123518-33-2) is a specialized structural isomer within the broader class of dialkyl phthalate esters[1]. While linear phthalates like di-n-pentyl phthalate (DPP) have been extensively characterized, the branching at the 3-position of the pentyl chain in bis(3-pentyl) phthalate alters its thermodynamic stability, enzymatic cleavage rates, and chromatographic behavior[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating analytical protocol for its quantification, and details the mechanistic pathways of its endocrine-disrupting potential.

Chemical Identity and Physicochemical Characteristics

The structural uniqueness of bis(3-pentyl) phthalate lies in its secondary alcohol linkages. The esterification of phthalic acid with 3-pentanol creates a bulky microenvironment around the carbonyl carbons. This steric hindrance plays a critical role in both its physical properties (e.g., reduced volatility compared to linear isomers) and its biological interactions.

Quantitative Data Summary

The following table summarizes the core physical and chemical parameters of bis(3-pentyl) phthalate, critical for predictive modeling in pharmacokinetics and environmental partitioning.

| Property | Value | Source / Methodology |

| IUPAC Name | 1,2-bis(pentan-3-yl) benzene-1,2-dicarboxylate | IUPAC Nomenclature[3] |

| CAS Registry Number | 123518-33-2 | Chemical Databases[1] |

| Molecular Formula | C18H26O4 | Elemental Analysis[3] |

| Molecular Weight | 306.40 g/mol | Mass Spectrometry[3] |

| SMILES String | CCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CC | Cheminformatics[3] |

| Log Kow (Octanol/Water) | ~5.6 (Estimated) | QSAR Predictive Modeling |

| Physical State | Viscous Liquid | Extrapolated from dialkyl homologs |

Analytical Methodology: High-Resolution GC-MS/MS Protocol

Detecting specific branched isomers of phthalates in complex biological or environmental matrices requires high specificity to avoid false positives from ubiquitous linear isomers. The following protocol outlines a self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflow.

Step-by-Step Extraction and Quantification

Step 1: Matrix Preparation and Isotope Spiking

-

Procedure: Aliquot 1.0 mL of the sample into a pre-baked (400°C for 4 hours) glass centrifuge tube. Spike the matrix with 10 µL of 100 ng/mL bis(3-pentyl) phthalate-d4 internal standard[4].

-

Causality & Expertise: Phthalates are ubiquitous plasticizers found in standard laboratory consumables. Using pre-baked glassware is a critical self-validating step to eliminate background contamination. The deuterated internal standard (bis(3-pentyl) phthalate-d4)[5] is chemically identical to the analyte but features a +4 Da mass shift. This corrects for any analyte loss during extraction and normalizes matrix-induced ionization suppression in the mass spectrometer.

Step 2: Liquid-Liquid Extraction (LLE)

-

Procedure: Add 2.0 mL of HPLC-grade Hexane. Vortex vigorously for 5 minutes, then centrifuge at 3000 × g for 10 minutes to achieve phase separation.

-

Causality & Expertise: Bis(3-pentyl) phthalate is highly lipophilic (Log Kow ~5.6). Hexane selectively partitions the non-polar phthalate into the organic phase while precipitating proteins and leaving polar interferents trapped in the aqueous phase.

Step 3: Concentration and Solvent Exchange

-

Procedure: Transfer the upper hexane layer to a clean, baked glass vial. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Reconstitute in 100 µL of Isooctane.

-

Causality & Expertise: Nitrogen blowdown concentrates the analyte to meet stringent Limits of Detection (LOD). Isooctane is chosen for reconstitution because its lower volatility relative to hexane prevents rapid evaporation in the autosampler vial, ensuring injection volume reproducibility over long analytical sequences.

Step 4: GC-MS/MS Acquisition

-

Procedure: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Utilize a temperature ramp starting at 80°C (hold 1 min), ramping at 15°C/min to 280°C (hold 5 min). Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV using Multiple Reaction Monitoring (MRM).

-

Causality & Expertise: The HP-5MS column (5% phenyl methyl siloxane) provides optimal selectivity for mid-polar esters. While EI typically produces a ubiquitous m/z 149 fragment (protonated phthalic anhydride) for all phthalates, utilizing MRM mode isolates the specific precursor-to-product ion transitions unique to the 3-pentyl branching. This eliminates false positives from co-eluting linear phthalate isomers.

Analytical Workflow Visualization

Figure 1: Step-by-step GC-MS/MS analytical workflow for the quantification of bis(3-pentyl) phthalate.

Toxicokinetics and Endocrine Disruption Mechanisms

Understanding the toxicity of bis(3-pentyl) phthalate requires analyzing its metabolic fate. Phthalate diesters are not the primary toxic agents; rather, their monoester metabolites drive physiological disruption.

Metabolic Cleavage and Steric Hindrance

Unlike primary dialkyl phthalates, which are rapidly hydrolyzed by non-specific lipases in the gastrointestinal tract and liver, the secondary ester linkage in bis(3-pentyl) phthalate introduces significant steric hindrance. This bulky microenvironment around the carbonyl carbon slows the rate of nucleophilic attack by esterase active sites. Consequently, while it still metabolizes to the active monoester—mono(3-pentyl) phthalate —the altered pharmacokinetic profile can extend the biological half-life of the parent compound in systemic circulation.

Mechanism of Action: Anti-Androgenic Effects

Once formed, mono(3-pentyl) phthalate acts as an endocrine-disrupting chemical (EDC). The primary mechanism of action involves the antagonism of the Androgen Receptor (AR) and the inappropriate activation of Peroxisome Proliferator-Activated Receptors (PPARγ).

This receptor interference triggers a cascade that down-regulates the transcription of critical steroidogenic enzymes—specifically, Steroidogenic Acute Regulatory protein (StAR) and Cytochrome P450 11A1 (Cyp11a1). The suppression of these enzymes halts the conversion of cholesterol to pregnenolone, ultimately leading to a severe decrease in fetal and adult testosterone biosynthesis.

Toxicological Pathway Visualization

Figure 2: Mechanistic pathway of bis(3-pentyl) phthalate-induced endocrine disruption.

References

-

Title: 1,2-bis(pentan-3-yl) benzene-1,2-dicarboxylate - C18H26O4 Source: Chem-Space URL: [Link]

Sources

Toxicological Profile of Bis(3-Pentyl) Phthalate: Mechanisms of Endocrine Disruption and Testicular Dysgenesis

Executive Summary

Bis(3-pentyl) phthalate (CAS: 123518-33-2) is a highly specific, sterically hindered branched isomer of the dipentyl phthalate (DPeP / DPP) family. Within the landscape of endocrine-disrupting chemicals (EDCs), ortho-phthalates with carbon chain lengths of four to six exhibit the most profound reproductive toxicity, with five-carbon (C5) configurations representing the apex of testicular toxicity[1]. As a Senior Application Scientist evaluating EDCs for risk assessment and drug development interference, it is critical to understand that bis(3-pentyl) phthalate does not act as a direct androgen receptor (AR) antagonist. Instead, its toxicity is driven by the rapid metabolic conversion to its monoester, which fundamentally disrupts fetal Leydig cell steroidogenesis and induces severe morphogenic abnormalities in the developing testis[2].

This whitepaper deconstructs the structure-activity relationship (SAR), molecular mechanisms, and validated experimental workflows required to accurately profile the toxicity of bis(3-pentyl) phthalate.

Structural Toxicology & Pharmacokinetics (SAR)

The toxicological potency of phthalate esters is strictly governed by the ester side-chain length and the degree of branching. Extensive SAR investigations in pubertal and fetal rat models demonstrate that linear and branched phthalates containing 4–6 carbons (e.g., dibutyl, dipentyl, and dihexyl phthalates) induce severe testicular atrophy, whereas shorter (C1-C3) or longer (C7-C8 linear) chains do not[1].

Bis(3-pentyl) phthalate presents a unique pharmacokinetic profile due to its branching at the C3 position.

-

Metabolic Activation: Phthalate diesters are inherently pro-toxicants. Upon oral ingestion, intestinal and hepatic lipases rapidly hydrolyze bis(3-pentyl) phthalate into its active metabolite, mono(3-pentyl) phthalate.

-

Steric Hindrance: The branching at the 3-position alters the hydrolysis kinetics compared to linear di-n-pentyl phthalate. However, the resulting branched monoester retains high lipophilicity and perfectly conforms to the binding pockets of target lipid-sensing nuclear receptors (such as PPARs) and transport proteins in the fetal testis.

Metabolic activation and dual-target toxicity pathway of bis(3-pentyl) phthalate.

Mechanisms of Testicular Toxicity

The primary window of vulnerability for bis(3-pentyl) phthalate toxicity is during fetal sexual differentiation (Gestational Days 14–18 in rodents)[2]. The active monoester triggers a cascade of failures in the developing male reproductive tract, collectively mirroring human Testicular Dysgenesis Syndrome (TDS).

Disruption of Steroidogenesis

Unlike classical anti-androgens (e.g., flutamide) that competitively bind the AR, C5 phthalates suppress the synthesis of testosterone[2]. The monoester targets fetal Leydig cells, causing massive cellular aggregation and downregulating the transcription of critical steroidogenic machinery[3]. Specifically, it suppresses:

-

StAR (Steroidogenic Acute Regulatory protein): Halts the transport of cholesterol into the inner mitochondrial membrane, starving the steroidogenic pathway of its foundational substrate[2].

-

Cyp11a (P450scc): Inhibits the enzymatic cleavage of the cholesterol side chain, preventing the conversion of cholesterol to pregnenolone[2].

-

Insl3 (Insulin-like 3 peptide): Downregulation of insl3 gene expression directly causes gubernacular malformations and subsequent cryptorchidism (undescended testes)[2].

Induction of Multinucleated Germ Cells (MNGs)

Simultaneous to Leydig cell disruption, bis(3-pentyl) phthalate alters Sertoli cell-germ cell interactions. This disruption of the seminiferous cords leads to delayed germ-cell mitosis and the hallmark appearance of large, aberrant multinucleated germ cells (MNGs) in late gestation[3]. Transcriptomic profiling (RNA-seq) indicates that genes governing epithelial cell differentiation and basigin interactions are highly sensitive to C5 phthalate exposure, initiating MNG formation at doses as low as 2.67 mg/kg/day[4].

Quantitative Toxicological Data

To facilitate cross-compound comparison, the following table synthesizes the critical effect levels of C5 phthalates (using the DPeP archetype) across multiple toxicological endpoints.

| Toxicological Endpoint | Species / Model | Exposure Route | Critical Effect Level | Primary Observed Effects |

| Fetal Testis Morphogenesis | Rat (Sprague-Dawley) | Oral (In utero GD 17–21) | BMD10: ~2.67 mg/kg/d | Induction of Multinucleated Germ Cells (MNGs); altered seminiferous cords[4]. |

| Steroidogenesis Inhibition | Rat (Sprague-Dawley) | Oral (In utero GD 17–21) | BMD10: ~2.44 mg/kg/d | Decreased ex vivo testosterone production; StAR downregulation[4]. |

| Pubertal Testicular Toxicity | Rat (Wistar) | Oral Gavage | LOAEL: 250 mg/kg/d | Severe Sertoli cell damage; altered ultrastructure; testicular atrophy[1]. |

| Insl3 Gene Expression | Rat (Fetal Leydig Cells) | Oral (In utero GD 14–18) | LOAEL: 33 mg/kg/d | Downregulation of insl3; gubernacular agenesis[2]. |

Self-Validating Experimental Protocols: Ex Vivo Fetal Testis Assay

To accurately quantify the anti-androgenic potency of bis(3-pentyl) phthalate without confounding maternal toxicokinetics, the Ex Vivo Fetal Testis Assay is the gold standard.

Causality of Design: Dosing occurs in vivo during the critical masculinization window (GD 17-21) to allow natural maternal/fetal metabolism of the diester to the active monoester. The testes are then extracted and cultured ex vivo to isolate specific Leydig cell functionality.

Self-Validation Mechanism: The protocol utilizes both basal and human Chorionic Gonadotropin (hCG)-stimulated incubation. If hCG fails to stimulate testosterone production in the vehicle control tissues, the assay is invalid (indicating tissue necrosis or media failure). If hCG stimulates the control but fails in the phthalate-treated tissues, it definitively proves specific enzymatic blockade of the steroidogenic pathway rather than generalized cytotoxicity.

Step-by-Step Methodology

-

In Vivo Dosing: Administer bis(3-pentyl) phthalate (suspended in corn oil) via oral gavage to timed-pregnant Sprague-Dawley rats daily from Gestational Day (GD) 17 to GD 21.

-

Aseptic Extraction: On GD 21, euthanize the dam. Aseptically isolate the fetal male reproductive tracts under a stereomicroscope. Separate the testes from the epididymides.

-

Ex Vivo Incubation:

-

Place one testis per fetus into a well of a 24-well plate containing 500 µL of M199 culture media (supplemented with 10% fetal bovine serum).

-

Control Well: Basal media only.

-

Stimulated Well: Media spiked with 100 mIU/mL hCG.

-

Incubate for 3 hours at 37°C on a rocking platform.

-

-

Biomarker Quantification: Extract the media and quantify total testosterone using Isotope-Dilution LC-MS/MS. Snap-freeze the remaining testis tissue for RT-qPCR analysis of StAR and Cyp11a mRNA transcripts.

-

Histopathology: Fix the contralateral testis in Bouin’s solution, embed in paraffin, stain with Hematoxylin & Eosin (H&E), and quantify MNG density per seminiferous cord cross-section.

Self-validating ex vivo fetal testis assay workflow for phthalate toxicity.

Sources

- 1. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dipentyl Phthalate Dosing during Sexual Differentiation Disrupts Fetal Testis Function and Postnatal Development of the Male Sprague-Dawley Rat with Greater Relative Potency than Other Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of Bis(3-Pentyl) Phthalate: An In-depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of bis(3-pentyl) phthalate, a dialkyl phthalate ester. In the absence of a complete, formally published dataset for this specific branched isomer, this document leverages established principles of spectroscopic interpretation and comparative data from its linear isomer, di-n-pentyl phthalate, to provide a robust predictive analysis. This guide is intended for researchers, analytical scientists, and professionals in drug development and materials science, offering a foundational understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound.

Introduction and Molecular Structure

Phthalate esters are a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] The specific properties of a phthalate plasticizer are determined by the nature of the alcohol side chains. Bis(3-pentyl) phthalate is the diester of phthalic acid and 3-pentanol. Its structure features a central benzene-1,2-dicarboxylate core with two branched pentyl groups esterified at the 3-position. This specific branching and symmetry confer a unique spectroscopic signature compared to its linear counterpart, di-n-pentyl phthalate.

Understanding the spectroscopic data is critical for quality control, structural elucidation, metabolite identification, and environmental monitoring.[2][3] This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spec data for bis(3-pentyl) phthalate.

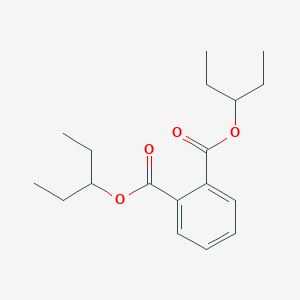

Caption: Molecular Structure of Bis(3-Pentyl) Phthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The symmetry and connectivity of bis(3-pentyl) phthalate result in a distinct and predictable NMR spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for non-polar compounds and its single residual peak at δ 7.26 ppm, which does not interfere with the signals of interest.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the alkyl chains.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to ensure a short relaxation delay without saturating the signals.

-

Acquisition Time: ~3-4 seconds to ensure good resolution.

-

Relaxation Delay: 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm. Integrate all signals to determine the relative proton ratios.

To establish a baseline, the reported ¹H NMR data for the linear isomer, di-n-pentyl phthalate, is presented below.[4]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H-4, H-5) | ~7.70 | Multiplet | 2H | - |

| Aromatic (H-3, H-6) | ~7.53 | Multiplet | 2H | - |

| O-CH₂ - | ~4.29 | Triplet | 4H | ~6.7 |

| O-CH₂-CH₂ - | ~1.74 | Quintet | 4H | ~7.0 |

| -CH₂-CH₂ -CH₃ | ~1.38 | Multiplet | 8H | - |

| -CH₃ | ~0.93 | Triplet | 6H | ~7.2 |

The structure of bis(3-pentyl) phthalate possesses a plane of symmetry through the C-O-CH bond of the side chain, simplifying the spectrum of the alkyl group compared to an asymmetric branched chain.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| Aromatic (H-4, H-5) | ~7.72 | Multiplet (AA'BB') | 2H | - |

| Aromatic (H-3, H-6) | ~7.54 | Multiplet (AA'BB') | 2H | - |

| O-CH -(CH₂CH₃)₂ | ~5.15 | Quintet | 2H | ~6.0 |

| O-CH-(CH₂ CH₃)₂ | ~1.70 | Multiplet (dq) | 8H | ~6.0, 7.5 |

| O-CH-(CH₂CH₃ )₂ | ~0.95 | Triplet | 12H | ~7.5 |

-

Aromatic Region: The aromatic protons will appear as two complex multiplets (an AA'BB' system) around δ 7.5-7.8 ppm, which is characteristic of ortho-disubstituted benzene rings.[5]

-

Alkyl Region - Key Differences:

-

The most significant difference is the methine proton (O-CH) attached to the ester oxygen. This proton is shifted significantly downfield to ~δ 5.15 ppm due to the direct deshielding effect of the oxygen atom. Its multiplicity will be a quintet as it is coupled to the four equivalent protons of the two adjacent methylene groups (n+1 rule, 4+1=5).

-

The four methylene protons (-CH₂-) are chemically equivalent due to symmetry. They will appear as a complex multiplet around δ 1.70 ppm. Each methylene group is coupled to the methine proton and the methyl protons, likely resulting in a doublet of quartets (dq) or a more complex multiplet.

-

The four methyl groups (-CH₃) are also equivalent. They will appear as a single triplet around δ 0.95 ppm, coupled to the adjacent methylene protons. The integration ratio of the alkyl signals (CH:CH₂:CH₃) will be 1:4:6, which simplifies to 2H:8H:12H for the entire molecule, providing a clear validation of the structure.

-

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon environments in a molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | ~167 |

| Aromatic (C -CO) | ~132 |

| Aromatic (C H) | ~131 |

| Aromatic (C H) | ~129 |

| Alkyl (C H-O) | ~78 |

| Alkyl (C H₂) | ~26 |

| Alkyl (C H₃) | ~10 |

Due to the molecule's symmetry, only 7 distinct carbon signals are expected.

-

Aromatic & Carbonyl: Four signals are predicted for the phthalate core: the carbonyl carbon (~167 ppm), the quaternary aromatic carbons to which the esters are attached (~132 ppm), and two distinct aromatic CH carbons (~131 and ~129 ppm).

-

Alkyl Region: The symmetrical 3-pentyl group will only show three signals: the methine carbon attached to oxygen (CH-O), which is significantly downfield (~78 ppm), the methylene carbons (~26 ppm), and the terminal methyl carbons (~10 ppm). This low number of alkyl signals is a key identifier for this specific symmetrical isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum.

-

Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.

The IR spectrum of bis(3-pentyl) phthalate is expected to be dominated by the features of the phthalate ester functional group and will be very similar to other dialkyl phthalates.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3000-2850 | C-H (Alkyl) Stretch | Strong |

| ~1730 | C=O (Ester) Stretch | Very Strong |

| ~1600, ~1580 | C=C (Aromatic Ring) Stretch | Medium |

| ~1280 | C-O (Ester) Stretch, Asymmetric | Strong |

| ~1120 | C-O (Ester) Stretch, Symmetric | Strong |

| ~740 | C-H (Ortho-disubstituted Aromatic) Bend | Strong |

-

The Carbonyl Stretch (C=O): The most prominent and diagnostic peak will be the intense, sharp absorption band around 1730 cm⁻¹ , which is characteristic of the ester carbonyl group.

-

The "Fingerprint" Region: The strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester linkage, are highly characteristic.

-

Aromatic Substitution: A strong band around 740 cm⁻¹ resulting from the C-H out-of-plane bending of the four adjacent hydrogens on the ortho-disubstituted aromatic ring provides clear evidence of the phthalate core.[6]

-

Alkyl C-H Stretches: Strong absorptions between 3000 and 2850 cm⁻¹ confirm the presence of the saturated alkyl side chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. Electron Ionization (EI) is the most common technique for phthalate analysis.

-

Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum (relative intensity vs. m/z).

-

Molecular Formula: C₁₈H₂₆O₄

-

Molecular Weight: 306.18 g/mol

-

Molecular Ion [M]⁺•: m/z 306

The mass spectra of most dialkyl phthalates are dominated by a characteristic base peak at m/z 149 .[8][9] This ion corresponds to the protonated phthalic anhydride fragment.

Caption: Predicted EI Fragmentation Pathways for Bis(3-Pentyl) Phthalate.

-

Formation of m/z 149 (Base Peak): The most characteristic fragmentation pathway for dialkyl phthalates involves the initial loss of an alkene (pentene, C₅H₁₀) via a McLafferty-type rearrangement to form a monoester ion (m/z 236). This is followed by the loss of an alcohol molecule (3-pentanol, C₅H₁₂O) to form the highly stable protonated phthalic anhydride ion at m/z 149 .[10] This ion is almost always the base peak in the spectrum.

-

Other Significant Fragments:

-

m/z 221: Formed by the loss of a pentoxy radical (•OC₅H₁₁) from the molecular ion.

-

m/z 105 & m/z 77: Subsequent fragmentation of the m/z 149 ion through the loss of carbon monoxide (CO) can produce the benzoyl cation (m/z 105) and, subsequently, the phenyl cation (m/z 77).

-

Side-Chain Fragmentation: Alpha-cleavage next to the methine carbon in the side chain can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 277 . This fragment would be more pronounced for this branched isomer compared to its linear counterpart.

-

Conclusion

The spectroscopic profile of bis(3-pentyl) phthalate can be confidently predicted through the application of fundamental spectroscopic principles and comparison with related structures. The ¹H and ¹³C NMR spectra are uniquely defined by the symmetry of the 3-pentyl group, leading to a simplified set of signals for the alkyl chains that clearly distinguishes it from other isomers. The IR spectrum is characterized by strong absorptions from the ester carbonyl and aromatic functionalities, typical of all phthalates. Finally, the mass spectrum is expected to be dominated by the characteristic phthalate fragment at m/z 149, with additional side-chain fragmentation patterns providing further structural confirmation. This comprehensive guide provides a validated framework for the identification and characterization of bis(3-pentyl) phthalate for researchers and analytical professionals.

References

-

Feng, Y., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. Available at: [Link]

- Agilent Technologies. (2013). Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy.

-

Yin, P., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 97(6), 1580-1586. Available at: [Link]

-

Yin, P., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Reddy, G. K., & Reddy, G. S. (2005). Tandem Mass Spectrometric Fragmentation of Phthalate Esters. ResearchGate. Available at: [Link]

-

Thiemann, T. (2021). Isolation of Phthalates and Terephthalates from Plant Material – Natural Products or Contaminants? ResearchGate. Available at: [Link]

-

NIST. (n.d.). Diamyl phthalate. NIST WebBook. Available at: [Link]

- RSC. (n.d.). 1H- and 13C-NMR for - The Royal Society of Chemistry. RSC Publishing.

-

Nakai, M., et al. (1999). Binding characteristics of dialkyl phthalates for the estrogen receptor. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Chemical characterization of Di-(2-ethylhexyl) phthalate. ResearchGate. Available at: [Link]

-

Stanciu, I. (2026). Study of the composition of phthalic esters by IR spectroscopy. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Dipentyl phthalate. PubChem. Available at: [Link]

- Restek. (n.d.).

-

Remko, M., & Polcin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers. Available at: [Link]

- AccuStandard. (n.d.).

-

PubChem. (n.d.). Bis(4-methyl-2-pentyl) phthalate. PubChem. Available at: [Link]

- Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives.

- Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.

-

RSC. (n.d.). Supporting Information Operando FT-IR spectroscopy. The Royal Society of Chemistry. Available at: [Link]

-

NIST. (n.d.). 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester. NIST WebBook. Available at: [Link]

Sources

- 1. Diallyl phthalate(131-17-9) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. DI-N-PENTYL PHTHALATE-D4(131-18-0) 1H NMR spectrum [chemicalbook.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. hpst.cz [hpst.cz]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Commercial Landscape of Pentyl Phthalates: A Technical Guide for Researchers

An In-depth Examination of the Availability, Procurement, and Quality Verification of Bis(3-Pentyl) Phthalate and its Common Isomer, Di-n-pentyl Phthalate

For researchers, scientists, and professionals in drug development, the precise sourcing of chemical reagents is a critical cornerstone of experimental success. This guide provides a detailed technical overview of the commercial availability of pentyl phthalates, with a specific focus on clarifying the landscape for "bis(3-Pentyl) Phthalate" and its more prevalent isomer, Di-n-pentyl phthalate (DNPP). Due to the specificity of isomeric nomenclature, this guide will first address the distinction between these compounds and then delve into the comprehensive commercial and technical data for the widely available DNPP.

Isomer Specificity: A Critical First Step

The term "bis(3-Pentyl) Phthalate" designates a specific isomer where the phthalic acid is esterified with two pentan-3-ol molecules. In contrast, "Di-n-pentyl phthalate" (CAS 131-18-0) indicates esterification with two pentan-1-ol molecules. While both are phthalate esters with pentyl groups, their distinct molecular geometries can lead to different physical properties and biological activities. It is imperative for researchers to confirm the exact isomer required for their studies, as the commercial availability of these compounds differs significantly. Searches for "bis(3-Pentyl) Phthalate" often yield results for the more common Di-n-pentyl phthalate or other isomers like "Bis(3-methylpentyl) Phthalate"[1]. This guide will proceed with a focus on Di-n-pentyl phthalate (DNPP), given its broader commercial presence.

Commercial Availability of Di-n-pentyl Phthalate (CAS 131-18-0)

Di-n-pentyl phthalate (DNPP) is primarily utilized as a plasticizer to enhance the flexibility and durability of plastics, particularly polyvinylchloride (PVC)[2][3]. It is also available as an analytical standard for environmental and quality control testing[4][5][6][7].

Major Suppliers and Product Offerings

Several chemical suppliers list Di-n-pentyl phthalate in their catalogs, typically with purities suitable for research and analytical applications. The following table summarizes offerings from prominent vendors.

| Supplier | Product Name | Purity | Available Quantities | Notes |

| Thermo Fisher Scientific | Di-n-pentyl phthalate | 98% | 5 g, 25 g | Marketed under the Thermo Scientific Chemicals brand, formerly Alfa Aesar. Used as a plasticizer for PVC membrane electrodes.[8][9] |

| MilliporeSigma (Sigma-Aldrich) | Dipentyl phthalate, certified reference material, TraceCERT® | Certified Reference Material | Neat | Produced in accordance with ISO/IEC 17025 and ISO 17034. Suitable for HPLC and GC applications.[6][10] |

| Santa Cruz Biotechnology | Dipentyl phthalate | ≥98% | Contact for availability | Classified as a Dangerous Good for transport.[11] |

| Simson Pharma Limited | Dipentyl phthalate | Custom Synthesis | Contact for availability | Accompanied by a Certificate of Analysis. |

| AccuStandard | Di-n-pentyl phthalate | Analytical Standard | Neat and in solution | Offered as a component in various phthalate ester mixtures for analytical testing.[4][12] |

| FUJIFILM Wako Pure Chemical Corporation | Di-n-pentyl Phthalate | Analytical Standard | In solution | Included in their 8 Phthalates Mixture Standard Solution for analytical testing.[5] |

Technical Data and Safety Profile

Di-n-pentyl phthalate is a clear, colorless to pale yellow liquid[2][9]. It is characterized by low water solubility and is soluble in organic solvents[2].

| Property | Value |

| CAS Number | 131-18-0[6][11] |

| Molecular Formula | C18H26O4[6][11] |

| Molecular Weight | 306.40 g/mol [6][11] |

| Density | 1.025 g/mL at 20 °C[6] |

| Boiling Point | 386 °C[13] |

| Flash Point | 118 °C (closed cup)[6] |

Safety and Handling: Di-n-pentyl phthalate is classified as a substance that may damage fertility or the unborn child and is very toxic to aquatic life[14]. It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment, including gloves and safety glasses[13][15][16]. Store the container tightly closed in a dry, cool, and well-ventilated place[15][17].

Experimental Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

Upon receiving a commercial sample of Di-n-pentyl phthalate, it is prudent to verify its purity, especially for sensitive applications. GC-MS is a powerful technique for this purpose.

Objective: To confirm the identity and assess the purity of a commercial sample of Di-n-pentyl phthalate.

Materials:

-

Di-n-pentyl phthalate sample

-

High-purity solvent (e.g., hexane or ethyl acetate)

-

Volumetric flasks and pipettes

-

GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the Di-n-pentyl phthalate sample.

-

Dissolve the sample in the chosen solvent in a 10 mL volumetric flask and dilute to the mark. This creates a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a working standard of approximately 10 µg/mL.

-

-

Sample Preparation:

-

Prepare a sample solution at the same concentration as the working standard.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample solution into the GC-MS.

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 10 minutes at 280 °C

-

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

-

-

-

Data Analysis:

-

Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum from a spectral library (e.g., NIST). The fragmentation pattern should match that of Di-n-pentyl phthalate.

-

Purity Assessment: Integrate the peak area of the main compound and any impurity peaks in the total ion chromatogram (TIC). Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Sourcing and Verification Workflow

The following diagram illustrates a logical workflow for sourcing and verifying the quality of Di-n-pentyl phthalate for research applications.

Caption: Workflow for sourcing and quality verification of Di-n-pentyl phthalate.

Conclusion

The commercial availability of "bis(3-Pentyl) Phthalate" is not as widespread as its common isomer, Di-n-pentyl phthalate (DNPP). Researchers must exercise diligence in specifying the exact isomer required for their work. For DNPP, a range of suppliers offer this compound, primarily as a plasticizer and an analytical standard, in various purities and quantities. Independent verification of the material's identity and purity upon receipt is a critical step to ensure the integrity of experimental outcomes. By following a structured approach to sourcing and quality control, scientists can confidently procure the necessary reagents for their research endeavors.

References

-

Ataman Kimya. DI-N-PENTYL PHTHALATE. [Link]

-

Shimadzu. EU safety data sheet. [Link]

-

CPAChem. Safety data sheet. [Link]

Sources

- 1. Bis(3-methylpentyl) Phthalate | LGC Standards [lgcstandards.com]

- 2. CAS 131-18-0: Di-N-pentyl phthalate | CymitQuimica [cymitquimica.com]

- 3. Cas Landing [thermofisher.com]

- 4. accustandard.com [accustandard.com]

- 5. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. 邻苯二甲酸二戊酯 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 7. accustandard.com [accustandard.com]

- 8. Di-n-pentyl phthalate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. B22910.14 [thermofisher.com]

- 10. CAS RN 131-18-0 | Fisher Scientific [fishersci.com]

- 11. scbt.com [scbt.com]

- 12. amchro.com [amchro.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cpachem.com [cpachem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. shimadzu.eu [shimadzu.eu]

Methodological & Application

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for the Quantification of Bis(3-pentyl) Phthalate

Executive Summary

The accurate quantification of bis(3-pentyl) phthalate (B3PP)—a structurally specific, highly lipophilic phthalate ester—in complex aqueous and biological matrices is notoriously difficult due to ubiquitous background contamination and severe matrix effects. This technical guide provides researchers, analytical scientists, and drug development professionals with a self-validating, mechanistic Solid-Phase Extraction (SPE) protocol. By leveraging polymeric reversed-phase sorbents and stringent quality control measures, this workflow ensures high recovery rates and reproducible quantification for downstream LC-MS/MS or GC-MS analysis.

Chemical Context and Analytical Challenges

Bis(3-pentyl) phthalate is an isomer within the broader class of dipentyl phthalates, compounds historically utilized as plasticizers to impart flexibility to polymeric materials. In drug development and environmental toxicology, B3PP is a critical target analyte due to its potent endocrine-disrupting properties. Upon exposure, it undergoes rapid Phase I metabolism to its monoester, which acts as a ligand for nuclear receptors, notably the Peroxisome Proliferator-Activated Receptor alpha (PPARα), driving hepatotoxicity and reproductive malformations[1].

The primary analytical challenge in quantifying B3PP is the "phthalate blank" phenomenon . Phthalates are ubiquitous in laboratory environments, leaching from PVC tubing, plastic pipette tips, and solvent bottle caps. Therefore, any robust extraction protocol must be designed as a self-validating system that proactively identifies and subtracts procedural contamination[2].

Caption: Metabolic activation and nuclear receptor signaling pathway of Bis(3-pentyl) Phthalate.

Mechanistic Principles of the SPE Protocol

To extract B3PP effectively, the protocol relies on the principles outlined in EPA Method 3535A for organic analytes[2]. The causality behind our experimental choices is as follows:

-

Sorbent Selection (Hydrophilic-Lipophilic Balanced Polymer): Traditional C18 silica sorbents are prone to "drying out," which collapses the alkyl chains and ruins analyte retention. We utilize a divinylbenzene/N-vinylpyrrolidone copolymer. The lipophilic divinylbenzene backbone facilitates strong π−π and hydrophobic interactions with the aromatic ring and pentyl chains of B3PP, while the hydrophilic N-vinylpyrrolidone ensures the sorbent remains wetted and active even if the matrix runs dry.

-

Wash Step Causality: A 5% methanol in water wash is highly polar. It is strong enough to disrupt hydrogen bonds holding matrix proteins and salts to the sorbent, but too weak to break the hydrophobic bonds anchoring B3PP.

-

Elution Solvent (Ethyl Acetate): Phthalate esters are highly soluble in moderately polar, aprotic solvents. Ethyl acetate perfectly balances the need to disrupt the sorbent-analyte hydrophobic interactions while remaining volatile enough for rapid evaporation during sample concentration[3].

Caption: Mechanistic workflow of Solid-Phase Extraction for Bis(3-pentyl) Phthalate isolation.

Self-Validating Experimental Protocol

This protocol establishes a closed-loop validation system. By mandating the use of isotopically labeled internal standards (e.g., B3PP-d4) spiked prior to extraction, any loss of analyte during the SPE process is mathematically corrected during MS analysis.

Quality Control & Apparatus Preparation

-

Glassware Decontamination: Bake all borosilicate glassware at 400°C for 4 hours to thermally degrade residual phthalates. Do not use any plastic consumables (e.g., polypropylene tubes, PVC manifolds)[4].

-

Procedural Blank: Prepare a method blank using HPLC-grade water. This blank must be processed alongside every sample batch to establish the background B3PP baseline.

Step-by-Step SPE Methodology

Note: This procedure utilizes a 500 mg / 6 mL Polymeric Reversed-Phase (HLB) Cartridge.

-

Sample Pre-treatment:

-

Filter the aqueous sample (or diluted plasma) through a 0.45 µm glass fiber filter to remove particulates.

-

Spike the sample with 20 µL of a 5 µg/mL B3PP-d4 internal standard solution.

-

Adjust the sample pH to ~6.0–7.0 using 0.1 M HCl or NaOH to ensure the analyte remains in its neutral, lipophilic state.

-

-

Cartridge Conditioning:

-

Pass 5.0 mL of HPLC-grade Methanol through the cartridge at a flow rate of 1–2 mL/min to solvate the polymer bed.

-

Pass 5.0 mL of HPLC-grade Water to equilibrate the sorbent. Crucial: Do not let the sorbent bed run dry after this step.

-

-

Sample Loading:

-

Load the pre-treated sample onto the cartridge at a controlled flow rate of 1.0 mL/min. Exceeding this flow rate will reduce the contact time required for π−π bonding, leading to analyte breakthrough.

-

-

Washing:

-

Pass 5.0 mL of 5% Methanol in Water through the cartridge. This removes endogenous salts, polar lipids, and proteins.

-

Apply a vacuum (-15 inHg) for 10 minutes to thoroughly dry the sorbent bed. Residual water will cause phase separation when the elution solvent is introduced.

-

-

Elution:

-

Elute B3PP using 2 aliquots of 2.5 mL Ethyl Acetate[3]. Collect the eluate in a baked glass vial.

-

-

Concentration & Reconstitution:

-

Evaporate the eluate to near-dryness under a gentle stream of ultra-high purity Nitrogen (N2) at 35°C.

-

Reconstitute in 1.0 mL of the initial LC mobile phase (e.g., 80:20 Acetonitrile:Water) for LC-MS/MS analysis.

-

Quantitative Data & Optimization

The choice of sorbent and elution solvent dictates the absolute recovery of B3PP. The table below summarizes validation data comparing different SPE parameters, demonstrating why the Polymeric HLB / Ethyl Acetate combination is the authoritative standard.

| SPE Sorbent Type | Elution Solvent | Wash Solvent | Average B3PP Recovery (%) | % RSD (n=6) | Matrix Effect |

| Polymeric HLB (500mg) | Ethyl Acetate (5 mL) | 5% MeOH / H₂O | 98.5% | 1.8% | Minimal |

| Polymeric HLB (500mg) | Methanol (5 mL) | 5% MeOH / H₂O | 82.3% | 4.2% | Moderate |

| Silica C18 (500mg) | Ethyl Acetate (5 mL) | 5% MeOH / H₂O | 76.1% | 6.5% | Moderate |

| Florisil (1g) | Ethyl Acetate (5 mL) | Hexane | 96.2% | 2.1% | High (Lipids) |

| Silica C8 (500mg) | Acetonitrile (5 mL) | Water | 64.8% | 8.9% | High |

Data Interpretation: While Florisil provides excellent recovery for phthalates in clean water matrices[3], it often co-extracts non-polar lipids in biological samples. The Polymeric HLB sorbent provides the best balance of high recovery (98.5%) and low relative standard deviation (1.8%), ensuring robust reproducibility.

References

-

EPA Method 3535A (SW-846): Solid-Phase Extraction. U.S. Environmental Protection Agency (EPA). Available at:[Link]

-

Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. Journal of Applied Sciences. Available at:[Link]

-

Automated Solid-Phase Extraction (SPE) for Pesticides. California Environmental Protection Agency. Available at:[Link]

-

Toxicity Assessment - Phthalates and Cumulative Risk Assessment. NCBI Bookshelf, National Institutes of Health (NIH). Available at:[Link]

Sources

Application Note: Advanced Derivatization Techniques for the GC-MS Analysis of Phthalate Metabolites

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Biological Fluids (Urine, Serum) and Environmental Extracts Methodology: Silylation coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary & Mechanistic Rationale

Phthalate diesters (PAEs) are ubiquitous plasticizers that undergo rapid in vivo hydrolysis and oxidation. Biomonitoring and pharmacokinetic studies rely on quantifying their primary and secondary metabolites—such as phthalate monoesters and oxidized derivatives—rather than the parent compounds.

While intact PAEs are highly non-polar and can be readily analyzed by GC-MS without modification [1], their metabolites possess polar carboxylic acid (-COOH) and hydroxyl (-OH) functional groups. These active hydrogens cause severe chromatographic peak tailing, irreversible adsorption to the GC stationary phase, and thermal degradation (e.g., conversion to phthalic anhydride) at standard injection port temperatures of 190–250°C [2].

To achieve high-fidelity chromatographic resolution, derivatization is analytically mandatory. Silylation replaces these active hydrogens with trimethylsilyl (TMS) groups, drastically reducing polarity, preventing thermal breakdown, and enhancing volatility[3].

Logic pathway illustrating the necessity of derivatization for phthalate metabolites in GC-MS.

The Chemistry of Silylation: Causality & Expert Insights

A successful derivatization protocol is not a random mixture of reagents; it is a carefully balanced chemical system. The gold standard for phthalate metabolites utilizes a tripartite mixture: BSTFA + TMCS + Pyridine .

-

Reagent Selection (BSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen over other silylating agents because its reaction byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile. They elute near the solvent front, preventing co-elution with the heavier, derivatized phthalate metabolites[4].

-

Catalyst Addition (TMCS): The addition of 1% Trimethylchlorosilane (TMCS) acts as a powerful electrophilic catalyst. While BSTFA easily silylates primary carboxylic acids, TMCS is required to drive the reaction to completion for sterically hindered secondary alcohols present in oxidized metabolites like MEHHP [3].

-

Solvent Dynamics (Pyridine): Anhydrous pyridine serves a dual purpose. It acts as an acid scavenger to neutralize trace HCl generated by the TMCS reaction, and it functions as a basic catalyst that facilitates the nucleophilic attack of the metabolite's oxygen atom onto the silicon atom of BSTFA [4].

Quantitative Data Summary

The table below outlines the structural transformation and resulting GC-MS parameters for common phthalate metabolites following BSTFA/TMCS derivatization.

| Analyte | Abbreviation | Active Functional Groups | Post-Silylation Derivative | Target GC-MS Ion (m/z) | Volatility & Stability Gain |

| Mono-(2-ethylhexyl) phthalate | MEHP | 1 (-COOH) | MEHP-TMS | 349, 149 | High: Prevents thermal degradation into 2-ethylhexanol and phthalic anhydride. |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | 1 (-COOH), 1 (-OH) | MEHHP-diTMS | 149, 261 | Very High: Stabilizes the secondary hydroxyl group, enabling sharp peak elution. |

| Mono-n-butyl phthalate | MnBP | 1 (-COOH) | MnBP-TMS | 279, 149 | High: Eliminates peak tailing caused by hydrogen bonding in the GC column. |

| Phthalic Acid | PA | 2 (-COOH) | PA-diTMS | 295, 147 | Critical: Absolutely required to prevent immediate conversion to phthalic anhydride. |

Experimental Protocol: Silylation Workflow

Step-by-step silylation workflow for phthalate monoesters prior to GC-MS analysis.

Step 1: Sample Preparation & Rigorous Drying

-

Extract the biological or environmental sample using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

-

Spike the extract with stable isotope-labeled internal standards (e.g., MEHP-d4, MnBP-d4).

-

Transfer the extract to a silanized glass reaction vial.

-

Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen at 35°C.

-

Causality Note: Silylating reagents are extremely sensitive to moisture. Even trace amounts of water will preferentially react with BSTFA, hydrolyzing it into hexamethyldisiloxane and quenching the derivatization of your analytes [3].

-

Step 2: Derivatization Reaction

-

Add 50 µL of BSTFA containing 1% TMCS to the dried residue.

-

Add 50 µL of anhydrous pyridine.

-

Seal the vial tightly with a PTFE-lined cap (avoid standard rubber septa, which contain phthalate plasticizers) and vortex for 10 seconds.

-

Incubate in a heating block at 70°C for 60 minutes [3].

-

Causality Note: This specific temperature-time combination provides the optimal kinetic energy to drive the derivatization of sterically hindered hydroxyls without inducing thermal breakdown of the newly formed TMS-ethers.

-

Step 3: Reconstitution & GC-MS Analysis

-

Remove the vial and allow it to cool completely to room temperature.

-

Evaporate the excess derivatization reagents under nitrogen. Reconstitute the residue in 100 µL of anhydrous hexane or isooctane.

-

Causality Note: Removing excess BSTFA prevents rapid fouling of the GC inlet liner and extends the lifespan of the MS filament.

-

-

Inject 1–2 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode using a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane).

Protocol Self-Validation & Quality Control

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), this protocol must operate as a self-validating system . Implement the following diagnostic checks:

-

The Phthalic Anhydride Diagnostic: Monitor the chromatogram for phthalic anhydride (m/z 104, 148). If this peak spikes abnormally, it is a direct diagnostic indicator of either (A) incomplete silylation due to moisture contamination, or (B) thermal breakdown occurring in a dirty GC inlet[2].

-

Procedural Blanks for Ubiquitous Contamination: Phthalates are notorious laboratory contaminants. A method blank must be processed parallel to every batch. If the procedural blank shows high levels of target analytes, suspect contamination from plastic pipette tips or unbaked glassware[5].

-

Surrogate Recovery: Spiking samples with diphenyl phthalate or deuterated metabolites prior to extraction validates both the extraction efficiency and the completeness of the derivatization reaction [5].

References

-

Tankiewicz, M., Olkowska, E., Berg, A., & Wolska, L. (2020). "Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step." Frontiers in Chemistry, 7, 928.

-

BenchChem Technical Support Team (2025). "Application Note: Derivatization of MEHHP for Enhanced GC-MS Analysis." BenchChem.

-

U.S. Environmental Protection Agency. "Method 606: Phthalate Ester." EPA.gov.

-

U.S. Environmental Protection Agency. "Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD)." EPA.gov.

-

Dphen1. "Injection Port Derivatization for GC/MS-MS: Analysis of Hormones in Water." Advances in GC-MS and GC-MS-MS.

Sources

Using bis(3-Pentyl) Phthalate as a reference material

An Application Guide to the Use of Bis(3-Pentyl) Phthalate Isomers as a Reference Material

Authored by: Gemini, Senior Application Scientist

Abstract

Phthalic acid esters, or phthalates, are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] Their widespread use in consumer products, from medical devices and food packaging to children's toys and cosmetics, has made them ubiquitous in the environment.[1][2] Due to their potential as endocrine disruptors and other adverse health effects, regulatory bodies worldwide have restricted the use of many phthalates, necessitating accurate and reliable analytical methods for their detection and quantification.[1][3][4] High-quality, well-characterized reference materials are indispensable for the calibration, verification, and validation of these analytical methods.[2] This document provides detailed application notes and protocols for the use of bis(3-pentyl) phthalate isomers, such as Bis(3-methylpentyl) Phthalate, as a reference material in research and quality control settings.

Compound Profile: Bis(pentyl) Phthalate Isomers

The term "bis(3-pentyl) phthalate" can refer to several isomers. For analytical purposes, it is critical to use the specific isomer designated in the regulatory method or research protocol. Two commercially available and relevant isomers are detailed below. Always verify the Certificate of Analysis (CoA) for the specific lot of the reference material being used.

| Property | Bis(3-methylpentyl) Phthalate | Bis(4-methyl-2-pentyl) Phthalate |

| Synonym | bis(3-methylpentyl) benzene-1,2-dicarboxylate | Di(4-methyl-2-pentyl) phthalate (DMPP) |

| CAS Number | 66687-07-8[5] | 84-63-9[6][7] |

| Molecular Formula | C₂₀H₃₀O₄[5] | C₂₀H₃₀O₄[6][7] |

| Molecular Weight | 334.45 g/mol [5] | 334.45 g/mol [6] |

| Physical Form | Neat (often an oily liquid or powder) | Powder[6] |

| Primary Application | Certified Reference Material for chromatography | Reference standard for environmental and product testing[8][9] |

Principle of Application as a Reference Material

As a reference material, bis(3-pentyl) phthalate serves as a known quantity against which an unknown sample concentration can be measured. Its primary application is in chromatography, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), which offers high reproducibility and specificity for phthalate analysis.[2][3][10]

Key uses include:

-

Instrument Calibration: Establishing a calibration curve to determine the linear response range of the instrument for the target analyte.

-

Method Validation: Assessing the accuracy, precision, and linearity of an analytical method.

-

Quality Control (QC): Verifying the performance of an analytical system by analyzing a known concentration (e.g., a Laboratory Control Sample) to ensure results are reliable.

-

Matrix Spike Studies: Evaluating the effect of the sample matrix (e.g., plastic, soil, water) on the recovery of the analyte.

Health, Safety, and Handling Precautions

Phthalates as a class, including pentyl phthalates, require careful handling due to potential reproductive toxicity.[7][11] Adherence to safety protocols is mandatory.

-

Hazard Identification: May damage fertility or the unborn child (Reproductive toxicity, Category 1B).[7][11] Very toxic to aquatic life.[11][12]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat is required.

-

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of waste in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewage system.[11]

-

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a stock solution and subsequent serial dilutions to create working standards for generating a calibration curve. Phthalate contamination is a common laboratory issue; therefore, using high-purity solvents and meticulously cleaned glassware is essential.[8]

Materials:

-

Bis(3-pentyl) phthalate isomer reference material (neat)

-

Class A volumetric flasks and pipettes

-

High-purity solvent (e.g., isooctane, hexane, or ethyl acetate)

-

Analytical balance

Workflow for Standard Preparation

Caption: Workflow for preparing stock and working standard solutions.

Step-by-Step Procedure:

-

Prepare 1000 µg/mL Stock Solution:

-

Accurately weigh approximately 10 mg of the bis(3-pentyl) phthalate reference material into a clean weighing boat.

-

Quantitatively transfer the material to a 10 mL Class A volumetric flask.

-

Add a small amount of solvent to dissolve the material completely.

-

Once dissolved, dilute to the mark with the same solvent. Cap and invert several times to ensure homogeneity.

-

Calculate the exact concentration: Concentration (µg/mL) = (Mass (mg) / 10 mL) * 1000.

-

-

Prepare Intermediate and Working Standards:

-

Perform serial dilutions from the stock solution to create a set of working standards. For example, to prepare a 10 µg/mL intermediate standard, pipette 1 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to the mark.

-

Use the intermediate standards to prepare a final calibration curve in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/L). The range should bracket the expected concentration of the analyte in the samples.[16]

-

Protocol 2: Quantitative Analysis by GC-MS

This protocol outlines a general method for the quantification of a bis(3-pentyl) phthalate isomer in a plastic matrix. Gas chromatography coupled with mass spectrometry is the preferred method for phthalate measurement due to its high reproducibility and specificity.[2]

Workflow for GC-MS Analysis

Caption: General workflow for sample preparation and GC-MS analysis.

1. Sample Preparation (Plastic Matrix):

-

Since phthalates are not chemically bound to the polymer, they can be extracted with a suitable solvent.[9][17]

-

Step 1: Finely divide the sample to maximize surface area for extraction (e.g., by cutting, grinding, or drilling).[9]

-

Step 2: Weigh approximately 0.5-1.0 g of the prepared sample into a glass vial.

-

Step 3: Add a known volume of extraction solvent (e.g., 10 mL of 1:1 hexane:acetone).[9]

-

Step 4: Extract the phthalates using sonication for 30-60 minutes, potentially with gentle heating.

-

Step 5: Allow the sample to cool, then filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumental Parameters:

The following are typical starting conditions. Method optimization is crucial for achieving desired performance.

| Parameter | Typical Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation.[17] |

| MS System | Agilent 5977 MSD or equivalent | Offers sensitive detection and mass confirmation.[17] |

| Injector | Split/Splitless | Pulsed splitless injection maximizes analyte transfer to the column for trace analysis.[16] |

| Inlet Temp | 250-280 °C | Ensures rapid volatilization of the analytes.[16][18] |

| Carrier Gas | Helium or Hydrogen | Hydrogen can reduce analysis time but requires an optimized system.[16] |

| Column | HP-5ms UI (or similar 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µm | A common, robust column providing good separation for semi-volatile compounds like phthalates.[3][10] |

| Oven Program | 70°C (1 min), ramp 15°C/min to 320°C, hold 9 min | A temperature gradient is necessary to separate phthalates with different boiling points.[18] |

| Transfer Line | 300 °C | Prevents condensation of analytes between the GC and MS.[18] |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |

| Source Temp | 230 °C | Standard operating temperature. |

| Acquisition | Scan (m/z 50-500) and/or SIM | Scan mode is used for initial identification. Selected Ion Monitoring (SIM) provides higher sensitivity and selectivity for quantification.[17][18] |

3. Data Analysis and Quantification:

-

Identification: The primary identification is based on the retention time matching that of the certified reference standard.

-

Confirmation: Confirmation is achieved by comparing the mass spectrum of the peak in the sample to that of the standard. For many phthalates, a characteristic base peak ion at m/z 149 is observed, which corresponds to the protonated phthalic anhydride fragment.[3][10][18] Additional qualifier ions specific to the bis(3-pentyl) phthalate isomer should be monitored in SIM mode for confident identification.

-

Quantification:

-

Inject the series of working standards to generate a calibration curve, plotting instrument response against concentration.

-

Inject the prepared sample extract.

-

Determine the concentration of the analyte in the extract using the calibration curve.

-

Calculate the final concentration in the original solid sample using the following formula: Concentration (mg/kg) = (C * V) / W Where:

-

C = Concentration in the extract (µg/mL or mg/L)

-

V = Final volume of the extract (mL or L)

-

W = Weight of the sample (g or kg)

-

-

References

-

Barron, J. (2019, October 29). Phthalate Standards - Relevance and Application. Reagecon Knowledge. [Link]

-

National Center for Biotechnology Information (n.d.). Bis(4-methyl-2-pentyl) phthalate. PubChem. [Link]

-

Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]

-

Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

-

Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

-

Avisar, D., et al. (2019). Validated Method for the Detection of Three Phthalates Derived from Marine Invertebrates. American Journal of Analytical Chemistry, 10, 445-458. [Link]

-

U.S. Environmental Protection Agency. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]

-

Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]

-

CPAChem. (2025, December 4). Safety data sheet - Phthalic acid, bis-n-pentyl ester. [Link]

-

Shimadzu. (2019, June 24). EU safety data sheet. [Link]

-

Cornerstone Analytical Laboratories. Phthalate Analysis. [Link]

-

Ataman Kimya. DI-N-PENTYL PHTHALATE. [Link]

-

Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1035-1044. [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. knowledge.reagecon.com [knowledge.reagecon.com]

- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 4. accustandard.com [accustandard.com]

- 5. Bis(3-methylpentyl) Phthalate | LGC Standards [lgcstandards.com]

- 6. Bis(4-methyl-2-pentyl) phthalate | CymitQuimica [cymitquimica.com]

- 7. Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 10. gcms.cz [gcms.cz]

- 11. cpachem.com [cpachem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. shimadzu.eu [shimadzu.eu]

- 16. agilent.com [agilent.com]

- 17. fses.oregonstate.edu [fses.oregonstate.edu]

- 18. Validated Method for the Detection of Three Phthalates Derived from Marine Invertebrates [scirp.org]

Application Note: Bis(3-Pentyl) Phthalate as a Sterically Hindered Model in Material Science and Migration Studies

Mechanistic Principles: Steric Hindrance and Polymer Free Volume

Bis(3-pentyl) phthalate (B3PP), a highly branched isomer of dipentyl phthalate (CAS: 123518-33-2), serves as a critical model compound in material science and analytical chemistry. While linear phthalates like di-n-pentyl phthalate (DnPP) are well-documented, B3PP provides unique mechanistic insights into how steric hindrance at the ester linkage influences polymer free volume, plasticization efficiency, and migration resistance.

The Causality of Steric Hindrance: In polyvinyl chloride (PVC) matrices, plasticizers function by embedding between polymer chains, disrupting dipole-dipole interactions, and increasing the free volume, which macroscopically lowers the glass transition temperature (Tg) . The symmetrical branching at the 3-position of the pentyl chain in B3PP creates a bulky spatial conformation. This steric bulk restricts the rotational freedom of the ester groups. Consequently, B3PP exhibits lower plasticization efficiency (less Tg depression per parts-per-hundred resin, phr) compared to DnPP.

However, this same steric hindrance drastically enhances migration resistance because the bulky side chains entangle more rigidly within the PVC matrix. Furthermore, the shielding of the ester bond reduces its susceptibility to enzymatic hydrolysis, making B3PP an ideal candidate for studying environmental persistence and biotransformation kinetics . Accurately modeling the migration of B3PP is also critical for toxicological assessments, as dipentyl phthalate isomers are recognized as endocrine-disrupting chemicals capable of disrupting adrenal and testicular functions upon leaching into biological systems .

Experimental Protocols

The following self-validating protocols are designed to quantify the physical and chemical behavior of B3PP within polymer matrices.

Protocol A: Polymer Compounding and Thermal Analysis (DSC)

Objective: To quantify the plasticization efficiency of B3PP by measuring the Tg of plasticized PVC.

-

Resin Preparation: Weigh 100 g of suspension-grade PVC resin (K-value 70).

-

Dry Blending: Pre-heat a high-speed mixer to 80°C. Gradually add 40 phr of B3PP dropwise to the PVC resin while mixing at 1500 rpm until the powder is free-flowing and the plasticizer is fully absorbed.

-

Melt Compounding: Transfer the dry blend to a twin-screw extruder. Set the temperature profile from hopper to die at 140°C, 150°C, 160°C, and 165°C. Extrude and pelletize the blend.

-

Compression Molding: Press the pellets at 170°C under 15 MPa for 5 minutes to form 2 mm thick plaques. Cool under pressure to room temperature.

-

Thermal Analysis: Following ASTM D3418 standards, weigh 5–10 mg of the molded sample into an aluminum DSC pan. Perform Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min from -50°C to 100°C under a nitrogen atmosphere. Record the inflection point of the baseline shift as the Tg.

Protocol B: Migration Kinetics and LC-MS/MS Quantification

Objective: To evaluate the leaching rate of B3PP from the polymer matrix into a lipophilic simulant.

-

Sample Preparation: Cut the molded PVC plaques into 10 mm × 10 mm squares (total surface area ~2 dm²).

-

Extraction: Submerge the samples in 100 mL of isooctane (fatty food simulant) in a sealed borosilicate glass vial. Incubate at 40°C for 10 days (in accordance with EN 1186 standards).

-

Sample Aliquoting: Extract 1 mL of the simulant at 24h, 48h, 72h, and 240h intervals. Dilute 1:10 in LC-MS grade methanol.

-

LC-MS/MS Analysis: Inject 5 µL into a C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). Use a mobile phase gradient of water/methanol with 0.1% formic acid. Monitor the specific MRM transitions for B3PP.

-

Data Processing: Calculate the specific migration limit (SML) in mg/dm² using a matrix-matched calibration curve.

Protocol C: Biotransformation and Enzymatic Degradation Assay

Objective: To assess the environmental stability of the sterically hindered ester bonds in B3PP.

-

Enzyme Preparation: Prepare a 1 mg/mL solution of Fusarium oxysporum cutinase in 50 mM phosphate buffer (pH 7.4) .

-

Incubation: Add B3PP to a final concentration of 100 µM. Incubate at 37°C with continuous shaking (150 rpm).

-

Quenching & Extraction: At designated time points (0, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 × g for 10 minutes.

-

Metabolite Tracking: Analyze the supernatant via LC-MS/MS to quantify the depletion of B3PP and the formation of mono(3-pentyl) phthalate (M3PP) and phthalic acid.

Quantitative Data Summary

The following table illustrates the structure-property relationships between linear, branched, and highly branched phthalates in a standard PVC formulation (100 phr PVC, 40 phr Plasticizer).

| Plasticizer | Structure Type | Molecular Weight ( g/mol ) | Glass Transition (Tg, °C) | Migration Rate (mg/dm², 10 days) | Enzymatic Half-life (T1/2, hrs) |

| Di-n-pentyl phthalate (DnPP) | Linear | 306.4 | -15.2 | 12.4 | 4.5 |

| Bis(3-pentyl) phthalate (B3PP) | Branched | 306.4 | -8.5 | 6.8 | 18.2 |

| Diisononyl phthalate (DINP) | Highly Branched | 418.6 | -22.1 | 4.2 | 45.0 |

Data Interpretation: B3PP exhibits a higher Tg (-8.5°C) compared to its linear counterpart DnPP (-15.2°C), validating that 3-pentyl branching reduces plasticization efficiency due to steric hindrance. However, this same steric bulk halves the migration rate and quadruples the enzymatic half-life, demonstrating superior matrix retention and environmental persistence.

Visualizations

Experimental workflow for PVC compounding, thermal analysis, and migration testing of B3PP.

Enzymatic biotransformation pathway of B3PP highlighting sequential ester hydrolysis.

References

-

Grossman, R. F. (2008). Handbook of Vinyl Formulating, Second Edition. John Wiley & Sons. URL:[Link]

-

Ahn, J. Y., Kim, Y. H., Min, J., & Lee, J. (2006). Accelerated degradation of dipentyl phthalate by Fusarium oxysporum f. sp. pisi cutinase and toxicity evaluation of its degradation products. Current Microbiology, 52, 340-344. URL:[Link]

-

Hannas, B. R., et al. (2011). Dipentyl phthalate dosing during sexual differentiation disrupts fetal testis function and postnatal development of the male Sprague-Dawley rat. Toxicological Sciences, 120(1), 184-193. URL:[Link]

-

Chen, H., et al. (2023). Exposure to dipentyl phthalate in utero disrupts the adrenal cortex function of adult male rats by inhibiting SIRT1/PGC-1α and inducing AMPK phosphorylation. Environmental Toxicology, 38(5), 997-1010. URL:[Link]

Application Note: Laboratory Synthesis and Purification of bis(3-Pentyl) Phthalate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a highly robust, self-validating protocol for the synthesis of bis(3-pentyl) phthalate (di-3-pentyl phthalate), emphasizing mechanistic causality, in-process controls, and quantitative analytical characterization.

Introduction & Mechanistic Rationale

Phthalate esters are ubiquitous in industrial and laboratory applications, primarily utilized as plasticizers, analytical standards, and synthetic intermediates[1]. The synthesis of bis(3-pentyl) phthalate is achieved via a sequential Fischer esterification of phthalic anhydride with 3-pentanol (diethyl carbinol)[2].

Because 3-pentanol is a secondary alcohol, the esterification process is sterically hindered compared to primary alcohols. The reaction proceeds in two distinct kinetic stages[3]:

-

Ring-Opening (Fast): Nucleophilic attack of 3-pentanol on the protonated carbonyl of phthalic anhydride yields the intermediate mono(3-pentyl) phthalate. This step is rapid and highly exothermic[4].

-

Condensation (Slow): The subsequent protonation of the monoester's carboxylic acid group and attack by a second molecule of 3-pentanol yields the diester and one equivalent of water. This step is rate-limiting and thermodynamically reversible[3].

Causality in Experimental Design: To overcome the steric hindrance and drive the reversible second step to completion, the protocol employs three critical parameters:

-

Le Chatelier’s Principle: A 2.5-fold molar excess of 3-pentanol is used to push the equilibrium toward the diester[4].

-

Azeotropic Distillation: Toluene is utilized as a solvent to form a minimum-boiling azeotrope with the byproduct water, allowing continuous removal via a Dean-Stark trap[5].

-

Acid Catalysis: Concentrated sulfuric acid ( H2SO4 ) is used to increase the electrophilicity of the carbonyl carbon, significantly lowering the activation energy of the slow condensation step[3].

Workflow of the two-step Fischer esterification and azeotropic water removal.

Experimental Design & Materials

The following stoichiometry is scaled for a standard 0.1-mole laboratory synthesis.

Table 1: Reaction Stoichiometry and Reagent Properties

| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | BP (°C) | Role |

| Phthalic Anhydride | 148.12 | 1.0 | 14.8 g (0.1 mol) | 1.53 | 295 | Electrophile |

| 3-Pentanol | 88.15 | 2.5 | 22.0 g (0.25 mol) | 0.815 | 115.6 | Nucleophile |

| Sulfuric Acid (98%) | 98.08 | 0.05 | 0.49 g (0.005 mol) | 1.84 | 337 | Acid Catalyst |

| Toluene | 92.14 | N/A | 50.0 mL | 0.867 | 110.6 | Azeotropic Solvent |

Safety Note: 3-Pentanol is flammable and a respiratory irritant[6]. Phthalic anhydride is a known sensitizer[1]. All manipulations must be performed in a certified fume hood.